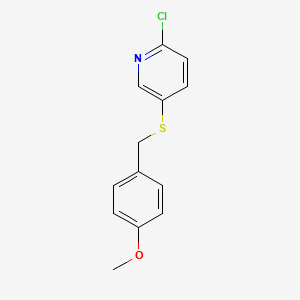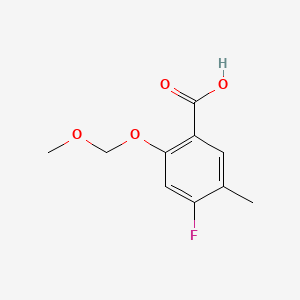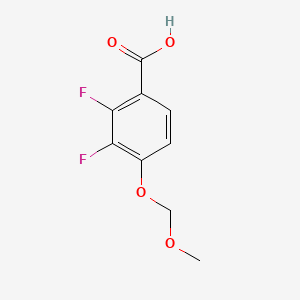
Methyl (2S)-2-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 2-methoxyphenyl group.
Esterification: The carboxylate group is introduced through an esterification reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could occur at the ester or carboxylate groups.
Substitution: The pyrrolidine ring can undergo substitution reactions, particularly at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or other electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol or amine.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes involving pyrrolidine derivatives.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Possible applications in the production of specialty chemicals or materials.
作用機序
The mechanism of action of Methyl (2S)-2-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride would depend on its specific biological target. Generally, pyrrolidine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- Methyl (2S)-2-(2-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride
- Methyl (2S)-2-(2-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride
- Methyl (2S)-2-(2-nitrophenyl)pyrrolidine-3-carboxylate hydrochloride
Uniqueness
Methyl (2S)-2-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
特性
分子式 |
C13H18ClNO3 |
|---|---|
分子量 |
271.74 g/mol |
IUPAC名 |
methyl (2S)-2-(2-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-11-6-4-3-5-9(11)12-10(7-8-14-12)13(15)17-2;/h3-6,10,12,14H,7-8H2,1-2H3;1H/t10?,12-;/m1./s1 |
InChIキー |
HCPGCBNLJPBICZ-ULIKACSMSA-N |
異性体SMILES |
COC1=CC=CC=C1[C@@H]2C(CCN2)C(=O)OC.Cl |
正規SMILES |
COC1=CC=CC=C1C2C(CCN2)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


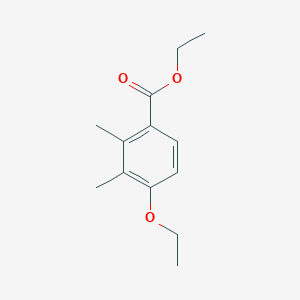
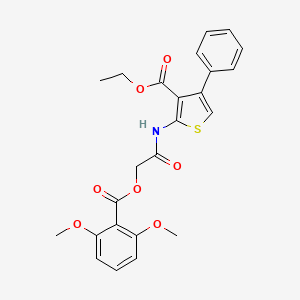

![4-{2-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]ethyl}benzenesulfonamide](/img/structure/B14021600.png)

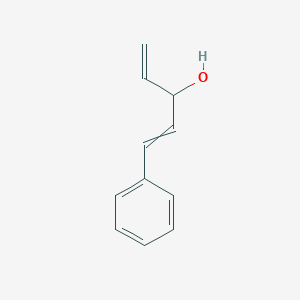
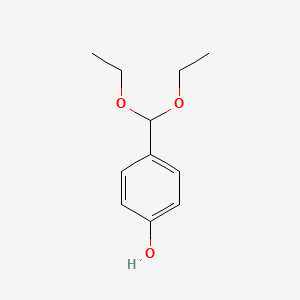
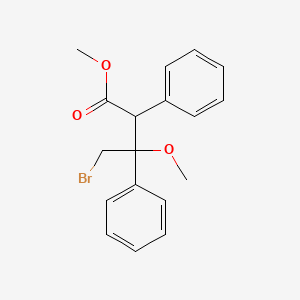
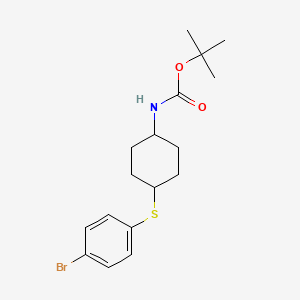
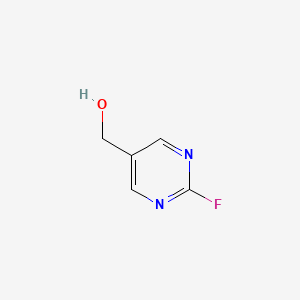
![7-Nitrobenzo[b]thiophene-3-carbaldehyde](/img/structure/B14021656.png)
